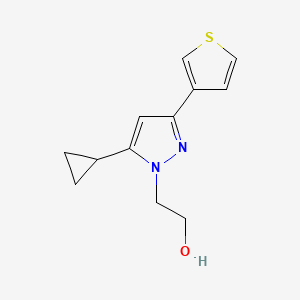

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Description

The compound 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative featuring a cyclopropyl substituent at the 5-position, a thiophene ring at the 3-position, and a hydroxymethyl group at the 1-position. Pyrazole-based compounds are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,6-9,15H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWBEYOYLSEXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCO)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reaction and Cyclopropanation

A key step in the synthesis of the target compound is the formation of the cyclopropyl-substituted pyrazole core using Grignard reagents and cyclopropanol intermediates.

Cyclopropanol Preparation (Method A and B):

Esters are reacted with titanium tetraisopropoxide and ethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0 °C, followed by stirring at room temperature overnight. The reaction progress is monitored by thin-layer chromatography (TLC). After quenching with ice-cold water, the product is extracted and purified by flash column chromatography on silica gel.

Alternatively, cyclopropanols can be prepared by treating methanol with chlorotrimethylsilane at 0 °C, monitored by TLC, and purified similarly.Aryldiazonium Salt Formation:

Aryldiazonium tetrafluoroborates are prepared by diazotizing anilines in acidic ethanol solution at 0 °C, followed by precipitation with diethyl ether and filtration.Coupling to Form N-Arylpyrazoles:

The cyclopropanol derivative is reacted with aryldiazonium tetrafluoroborate in the presence of copper(II) acetate and an oxidant in acetonitrile under nitrogen atmosphere at room temperature. The reaction mixture is quenched with ethyl acetate and purified by chromatography.

This method yields pyrazole derivatives with cyclopropyl and thiophenyl substituents, which can be further functionalized to introduce the ethan-1-ol group.

Condensation and Cyclisation Approach

An alternative synthetic strategy involves:

Grignard Reaction on N-Methoxy-N-methylcarboxamides:

The reaction of N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride (MeMgCl) in THF at −30 °C yields the corresponding aldehyde intermediate.Aldol Condensation with Aromatic Aldehydes:

The aldehyde intermediate is condensed with various aromatic aldehydes in the presence of sodium hydroxide (NaOH) in DMF at 0 °C to form arylidene derivatives.Cyclisation with Hydrazine Hydrate:

The arylidene derivatives undergo cyclisation upon treatment with hydrazine hydrate under reflux in ethanol, forming the pyrazole ring system with desired substituents.

This stepwise method allows the introduction of cyclopropyl and thiophen-3-yl groups on the pyrazole ring, with the ethan-1-ol moiety introduced via subsequent functional group transformations.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropanol synthesis | Ester + Ti(OiPr)4 + EtMgBr in THF, 0 °C to rt | Overnight stirring; TLC monitoring; aqueous quench |

| Aryldiazonium salt formation | Aniline + HBF4 + tert-butyl nitrite, 0 °C to rt | Precipitation with diethyl ether; filtration |

| N-Arylpyrazole synthesis | Cyclopropanol + aryldiazonium tetrafluoroborate + Cu(OAc)2 + oxidant in MeCN, rt, N2 | Stirring for 12 h; ethyl acetate quench; flash chromatography |

| Grignard reaction | N-methoxy-N-methylcarboxamide + MeMgCl in THF, −30 °C | Dropwise addition; 2 h stirring; aqueous quench; column chromatography |

| Aldol condensation | Aldehyde + aromatic aldehyde + NaOH in DMF, 0 °C | 1 h stirring; extraction with DCM; column chromatography |

| Cyclisation | Arylidene derivative + hydrazine hydrate in ethanol, reflux | 12 h reflux; solvent evaporation; recrystallization |

Research Findings and Yields

- The Grignard-based cyclopropanol synthesis method achieves high purity products after flash chromatography, with reaction completion confirmed by TLC.

- Aryldiazonium salts are efficiently prepared with good precipitation yields, facilitating their use in coupling reactions.

- The copper-catalyzed coupling of cyclopropanol derivatives with aryldiazonium salts proceeds smoothly under mild conditions, yielding N-arylpyrazoles with cyclopropyl and thiophenyl groups in moderate to good yields.

- The condensation and cyclisation route yields 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl) derivatives with good solubility and spectral data confirming structural integrity.

- Refluxing with hydrazine hydrate provides high yields (up to 99%) of the pyrazole ring-closed products.

Summary Table of Key Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Grignard + Cyclopropanol + Aryldiazonium coupling | Cyclopropanol formation, aryldiazonium salt synthesis, copper-catalyzed coupling | Mild conditions, versatile substitutions | Requires careful handling of diazonium salts |

| Condensation + Cyclisation | Grignard aldehyde formation, aldol condensation, hydrazine cyclisation | High yields, straightforward steps | Longer reaction times (reflux 12 h) |

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

IUPAC Name: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

The compound features a pyrazole ring with a cyclopropyl group and a thiophene ring. Its unique structure contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound is primarily investigated for its pharmaceutical potential , particularly due to the presence of the pyrazole and thiophene moieties, which are known for their biological activities.

Potential Therapeutic Uses:

- Anti-inflammatory Agents: Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.

- Antitumor Activity: Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapy.

Case Study:

A study conducted on pyrazole derivatives revealed that modifications to the thiophene group could enhance anti-inflammatory activity. Testing showed that certain derivatives significantly reduced inflammation in animal models, indicating the potential for developing new anti-inflammatory drugs .

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds.

Reactions:

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

- Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Synthesis Pathway:

| Step | Reaction Type | Reagents | Products |

|---|---|---|---|

| 1 | Oxidation | KMnO4 | Ketone |

| 2 | Electrophilic Substitution | Br2 | Halogenated Derivative |

Material Science

The compound's unique electronic properties make it a candidate for applications in organic electronics , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both thiophene and pyrazole rings contributes to its electron-donating capabilities, which can enhance charge transport in materials.

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can improve the conductivity and stability of organic electronic devices .

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Cyclopropyl group : Enhances metabolic stability and influences steric effects .

- Hydroxymethyl group : Improves solubility and enables hydrogen bonding .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with analogues from literature:

Physicochemical and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl analogue (219.08 g/mol) exhibits higher lipophilicity compared to the target compound’s thiophene group, which may reduce solubility but enhance membrane permeability .

Hydrogen Bonding: The hydroxymethyl group in the target compound and its trifluoromethyl analogue enables stronger hydrogen bonding than the diketone or cyano groups in , improving solubility in polar solvents .

Metabolic Stability :

- Cyclopropyl groups in both the target and ’s compound confer resistance to oxidative metabolism, a critical advantage in drug design .

Biological Activity

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement, incorporating a pyrazole ring, a cyclopropyl group, and a thiophene moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3OS, with a molecular weight of approximately 253.34 g/mol. The presence of the pyrazole and thiophene rings suggests that this compound could exhibit diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3OS |

| Molecular Weight | 253.34 g/mol |

| Structural Features | Pyrazole, Thiophene |

Biological Activities

Research indicates that compounds containing pyrazole derivatives often possess significant biological activities, including:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The mechanism likely involves interaction with microbial enzymes or receptors, leading to inhibition of growth or metabolic processes.

2. Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory diseases .

3. Antitumor Potential

The compound's structural features suggest possible interactions with cancer-related pathways. Pyrazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor activity.

The proposed mechanism of action for this compound involves:

Enzyme Interaction : The pyrazole ring may interact with specific enzymes involved in metabolic pathways, while the thiophene group could enhance binding affinity to target sites.

Receptor Modulation : The compound may modulate the activity of receptors related to inflammation and cancer progression, leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of similar pyrazole derivatives:

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and U937). These compounds induced apoptosis in a dose-dependent manner, suggesting that this compound may follow a similar pathway .

Case Study 2: Anti-inflammatory Properties

Another investigation reported that pyrazole derivatives reduced inflammation markers in animal models. This suggests potential applications for treating inflammatory diseases through modulation of immune responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, describes a Vilsmeier-Haack reaction using triethylamine, 1,1-dichlorohex-1-en-3-one, and 2-hydrazinylethan-1-ol under reflux (1.5 h, 87% yield). Key variables include solvent choice (e.g., glacial acetic acid in vs. ethanol in ), stoichiometry, and temperature. Yield optimization requires monitoring reaction progress via TLC and adjusting reflux duration. Recrystallization from ethanol or DMF–EtOH mixtures (1:1) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer :

- IR Spectroscopy : Look for O–H stretching (~3326 cm⁻¹) and pyrazole/thiophene ring vibrations (~1516–775 cm⁻¹) .

- NMR : Key signals include:

- ¹H NMR: Ethanol proton (δ ~4.17 ppm, t), pyrazole protons (δ ~6.03 ppm, s), cyclopropyl protons (δ ~0.95 ppm, t) .

- ¹³C NMR: Pyrazole carbons (δ ~153.6 ppm), thiophene carbons (δ ~127.3 ppm) .

- Elemental Analysis : Verify calculated vs. observed C, H, N, Cl percentages (e.g., C: 50.93% calculated vs. 51.01% observed) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged storage due to risks of hydrolysis or oxidation, as noted in for structurally similar pyrazole derivatives. Monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Recommendations:

- Replicate assays using standardized protocols (e.g., ’s anti-inflammatory screening with RAW264.7 cells).

- Compare with structurally analogous compounds (e.g., ’s fluorophenyl-thiophene derivatives) to isolate substituent effects.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. What strategies can optimize the regioselectivity of pyrazole ring formation during synthesis?

- Answer : Regioselectivity is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃ in ) favor 3,5-substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving cyclopropyl-thiophene integration.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to direct hydrazine attack to specific carbonyl positions .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

- Answer :

- DFT Calculations : Model charge distribution to predict nucleophilic/electrophilic sites (e.g., cyclopropyl’s strain effects).

- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using tools like AutoDock Vina. Validate with SPR or ITC binding assays .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via LC-MS.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

- Metabolic Stability : Conduct liver microsome assays (human/rat) with NADPH cofactors to assess CYP450-mediated oxidation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.